Perylene
Overview
Description
Synthesis Analysis
Perylene synthesis has been a topic of significant research, aiming to develop efficient methods for its production and functionalization. Practical synthesis strategies have been developed, such as the controllable monobromination of the perylene ring system, enabling the synthesis of bay-functionalized perylene dyes with high yields and diversity (Takahashi et al., 2018). Another method involves the parallel cycloaromatization of adjacent enediynes, offering a novel route to poly(peri-naphthalene) and perylene synthesis (Chow et al., 2000).
Molecular Structure Analysis
Perylene's molecular structure, characterized by its extended π-conjugation, underpins its optical and electronic properties. The compound's structure has been manipulated through synthesis to create derivatives with modified properties for specific applications. For instance, dendronized perylene bisimides exhibit complex helical self-assembly, influenced by molecular design, which is crucial for their use in organic electronics and solar cells (Percec et al., 2011).
Chemical Reactions and Properties
Perylene undergoes various chemical reactions facilitating its functionalization and integration into complex molecules. For example, the Hundsdiecker reaction has been employed to synthesize tetrabromoperylenes, leading to the development of octasubstituted perylenes with distinct optical and redox properties (Zagranyarski et al., 2014).
Physical Properties Analysis
Perylene's physical properties, such as solubility and melting point, are critical for its processing and application. Research has led to the synthesis of novel perylene-containing polymers with good solubilities in organic solvents and excellent film-forming properties, enabling their use in a variety of applications (Quante et al., 1996).
Chemical Properties Analysis
The chemical properties of perylene, including its photostability and reactivity, are pivotal for its functionality in organic electronics. Studies have synthesized perylene diimides (PDIs) and analyzed their physical properties, demonstrating their utility in organic photovoltaic devices and field-effect transistors due to their favorable electronic characteristics (Huang et al., 2011).
Scientific Research Applications
Perylene serves as a chemical tracer to study the connectivity between terrestrial and aquatic environments, especially as a product of soil-derived fungi (Hanke et al., 2019).
It is utilized in fundamental studies of optoelectronic excitations in different crystalline configurations, making perylene single crystals excellent model systems (Pick et al., 2015).
Perylene derivatives are effective hole-transporting materials in perovskite solar cells, enhancing hole mobility and device performance (Li et al., 2018).
Perylene diimides have applications in organic photovoltaic devices and field-effect transistors (Huang, Barlow, & Marder, 2011).
In organic photovoltaics, perylene diimide (PDI) is a promising organic material due to its enhanced photo- and thermal stability and high electron affinity (Fujimoto et al., 2020).
Perylene imides are key n-type semiconductors in organic electronics and have been used in various types of organic photovoltaics (Li & Wonneberger, 2012).
Doping perylene into blends like P3HT:PCBM leads to improvements in short-circuit current density and power conversion efficiency in solar cells (Lou et al., 2011).
A novel diblock copolymer and dissymmetric perylene improves the efficiency of poly(3-hexylthiophene):perylene diimide solar cells (Rajaram et al., 2009).
Perylene can also be a useful tracer for soil organic carbon in marine environments (Zhang et al., 2014).
A new metal-free perylene dye achieved an 8.8% power conversion efficiency in sensitized solar cells (Yao et al., 2014).
Safety And Hazards
Future Directions
Future directions of perylene-based systems are outlined with an emphasis on the role of the perylene derivative in various optoelectronic systems, including touch screens, displays, and Li-Fi networks . The phosphorescence energy transfer systems have been applied in encryption, biomedical imaging, and chemical sensing .
properties
IUPAC Name |
perylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWQDPOILHKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69736-15-8 | |
Record name | Perylene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047753 | |
Record name | Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |
Record name | Perylene | |
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URL | https://haz-map.com/Agents/7860 | |
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Boiling Point |
350-400 (sublimes) | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 | |
Record name | PERYLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |
Record name | Perylene | |
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Record name | PERYLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
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Product Name |
Perylene | |
Color/Form |
Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |
CAS RN |
198-55-0 | |
Record name | Perylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perylene | |
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Record name | PERYLENE | |
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Record name | Perylene | |
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Record name | Perylene | |
Source | EPA DSSTox | |
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Record name | Perylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |
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Record name | PERYLENE | |
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Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
273-274 °C | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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